molecular formula C14H17N3S B7642975 5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine

5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine

Cat. No. B7642975
M. Wt: 259.37 g/mol
InChI Key: HHKCKUANLSISST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a pyrazole-based compound that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, leading to the suppression of cancer cell growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the suppression of cancer cell growth. It has also been shown to have neuroprotective effects, potentially preventing the onset of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine in lab experiments is its potential as a powerful inhibitor of certain enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its potential as a therapeutic agent for other diseases, such as cancer. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various enzymes and pathways in the body.

Synthesis Methods

The synthesis of 5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine has been achieved through several methods. One of the most commonly used methods involves the reaction of 5-methyl-1-phenylpyrazole-4-carbaldehyde with thiolane-3-thiol in the presence of a base. Other methods include the use of various reagents and catalysts to achieve the desired product.

Scientific Research Applications

5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine has shown potential in various scientific research applications. It has been studied as a potential inhibitor of certain enzymes and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-methyl-1-phenyl-N-(thiolan-3-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-11-14(16-12-7-8-18-10-12)9-15-17(11)13-5-3-2-4-6-13/h2-6,9,12,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCKUANLSISST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)NC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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